molecular formula C14H21N5O4 B188109 7-(2-Hydroxy-3-morpholinopropyl)theophylline CAS No. 5135-94-4

7-(2-Hydroxy-3-morpholinopropyl)theophylline

Cat. No.: B188109
CAS No.: 5135-94-4
M. Wt: 323.35 g/mol
InChI Key: MPDQZYFYTXUHCN-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-morpholinopropyl)theophylline is a chemical compound with the molecular formula C14H21N5O4 and a molecular weight of 323.35 g/mol. It is a derivative of theophylline, a well-known methylxanthine drug used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)

Preparation Methods

The synthesis of 7-(2-Hydroxy-3-morpholinopropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline, which is then reacted with morpholine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-(2-Hydroxy-3-morpholinopropyl)theophylline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(2-Hydroxy-3-morpholinopropyl)theophylline has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory diseases and as a hypotensive agent.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-morpholinopropyl)theophylline involves its interaction with molecular targets such as phosphodiesterase enzymes and adenosine receptors . By inhibiting phosphodiesterase, the compound increases the levels of cyclic AMP, leading to smooth muscle relaxation and bronchodilation. Additionally, its interaction with adenosine receptors can modulate various physiological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

7-(2-Hydroxy-3-morpholinopropyl)theophylline can be compared with other similar compounds, such as:

    8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline: This compound has an amino group at the 8-position, which may impart different biological activities and properties.

    7-(2-Hydroxy-3-p-methoxyphenoxypropyl-1)theophylline: This derivative features a methoxyphenoxy group, which can influence its chemical and biological behavior.

    Diprophylline: A theophylline derivative with a different substituent pattern, used in medical applications for its bronchodilator effects.

Properties

IUPAC Name

7-(2-hydroxy-3-morpholin-4-ylpropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)7-18-3-5-23-6-4-18/h9-10,20H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDQZYFYTXUHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965624
Record name 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5135-94-4
Record name Theophylline, 7-(2-hydroxy-3-morpholinopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005135944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-Hydroxy-3-(morpholin-4-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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